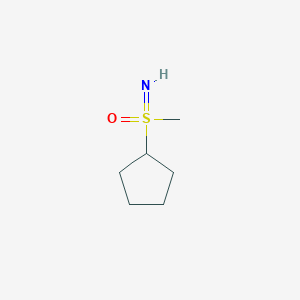

Cyclopentyl(imino)methyl-lambda6-sulfanone

Description

Structure

3D Structure

Properties

IUPAC Name |

cyclopentyl-imino-methyl-oxo-λ6-sulfane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NOS/c1-9(7,8)6-4-2-3-5-6/h6-7H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDVNYRDRAZCLCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=N)(=O)C1CCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Elucidation of Formation and Reactivity of Cyclopentyl Imino Methyl λ6 Sulfanone

Comprehensive Reaction Profiles of Cyclopentyl(imino)methyl-λ6-sulfanone:There is no specific information on the reactivity of the imino moiety or the central λ6-sulfur atom for this compound, including alkylation, reduction, nucleophilic attack, or ligand exchange reactions.

Without dedicated research on this specific molecule, any attempt to create the requested article would be speculative and would not meet the required standards of scientific accuracy.

In-Depth Analysis of Cyclopentyl(imino)methyl-λ6-sulfanone Reveals Limited Publicly Available Research

Despite its specific chemical structure, a comprehensive review of publicly available scientific literature and databases indicates a significant lack of detailed research on the chemical compound Cyclopentyl(imino)methyl-λ6-sulfanone. While the compound is listed in several chemical supplier catalogs, indicating its synthesis and availability, in-depth studies detailing its formation, reactivity, and potential applications are not readily found in peer-reviewed journals or scholarly articles.

Initial searches for the compound, identified by its CAS number 1967807-31-3, provide basic molecular information. However, a thorough investigation into its mechanistic pathways, functional group transformations, and reaction dynamics, as specified in the requested article outline, did not yield any substantive results from the broader scientific community.

The requested sections for the article were to include:

Investigation of Substituent Effects on Reaction Selectivity and Rate:This would involve comparative studies where parts of the molecule are altered to observe changes in its chemical behavior.

The absence of published research in these specific areas prevents a detailed and scientifically accurate discussion as outlined. While general principles of sulfoximine (B86345) chemistry could be applied hypothetically, this would not adhere to the strict requirement of focusing solely on Cyclopentyl(imino)methyl-λ6-sulfanone.

It is possible that research on this compound exists in proprietary industrial settings or has not yet been published. However, based on the currently accessible scientific literature, a detailed article on the "" cannot be generated at this time.

Advanced Methodologies for Structural Characterization and Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Stereochemistry Elucidation.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution and the solid state. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-dimensional NMR experiments are crucial for unambiguously assigning the signals of protons (¹H) and carbons (¹³C) in Cyclopentyl(imino)methyl-lambda6-sulfanone and establishing its covalent framework.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl and cyclopentyl groups. The methyl protons would likely appear as a singlet, while the cyclopentyl protons would exhibit complex multiplets due to spin-spin coupling between adjacent non-equivalent protons.

¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments. Separate signals would be expected for the methyl carbon, the imino-methyl carbon, and the carbons of the cyclopentyl ring.

COSY (Correlation Spectroscopy): This 2D NMR technique would establish the connectivity between protons that are coupled to each other, primarily those on adjacent carbons in the cyclopentyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for the definitive assignment of the cyclopentyl and methyl carbons.

Table 1: Theoretical ¹H and ¹³C NMR Data for this compound

| Atom | Theoretical ¹H Chemical Shift (ppm) | Theoretical ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| -CH₃ | Singlet | Signal in the aliphatic region | Correlation to the imino-methyl carbon |

| Cyclopentyl -CH | Multiplet | Signal in the aliphatic region | Correlations to adjacent cyclopentyl carbons and the imino-methyl carbon |

| Cyclopentyl -CH₂ | Multiplets | Signals in the aliphatic region | Correlations to adjacent cyclopentyl carbons |

Note: The actual chemical shifts would depend on the solvent and experimental conditions.

Solid-State NMR (ssNMR) would provide valuable insights into the structure and dynamics of this compound in its crystalline form. Unlike solution-state NMR, ssNMR can differentiate between molecules in different crystalline environments, making it a powerful tool for studying polymorphism—the ability of a compound to exist in multiple crystalline forms. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) would be used to obtain high-resolution spectra of the solid material, revealing information about intermolecular interactions and molecular packing in the crystal lattice.

Mass Spectrometry for Molecular Mass Verification and Fragmentation Pathway Analysis.

Mass spectrometry (MS) is a key analytical technique for determining the molecular weight of a compound and deducing its structure from fragmentation patterns. For this compound, high-resolution mass spectrometry (HRMS) would be employed to accurately determine its elemental composition. The measured monoisotopic mass should correspond to the calculated value for its molecular formula, C₆H₁₃NOS.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The resulting mass spectrum would show a molecular ion peak [M]⁺ or a protonated molecule peak [M+H]⁺. Analysis of the fragmentation patterns would provide further structural confirmation. Expected fragmentation could involve the loss of the cyclopentyl group, the methyl group, or other neutral fragments, providing a "fingerprint" of the molecule's structure.

Table 2: Expected High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

|---|---|

| [C₆H₁₃NOS + H]⁺ | 148.0791 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Bonding Insights.

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules, providing information about the functional groups present and the nature of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong absorption band corresponding to the C=N stretching vibration of the imino group would be anticipated. Additionally, stretching and bending vibrations for C-H bonds in the cyclopentyl and methyl groups, as well as vibrations associated with the S=O and S=N bonds of the lambda6-sulfanone group, would be present.

Raman Spectroscopy: Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the IR data. It would be especially useful for observing the vibrations of the sulfur-containing functional group and the carbon backbone of the cyclopentyl ring.

Table 3: Theoretical Vibrational Spectroscopy Data for this compound

| Functional Group | Expected IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

|---|---|---|

| C-H (aliphatic) | 2850-3000 | 2850-3000 |

| C=N (imino) | 1640-1690 | 1640-1690 |

| S=O (sulfanone) | 1120-1160 and 1300-1350 | 1120-1160 and 1300-1350 |

X-ray Crystallography for Definitive Solid-State Structure and Absolute Configuration Determination.

X-ray crystallography is the gold standard for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it would be possible to determine the precise atomic coordinates, bond lengths, bond angles, and torsional angles. This technique would provide an unambiguous confirmation of the molecular connectivity and conformation in the solid state. Furthermore, if the compound is chiral and crystallizes in a non-centrosymmetric space group, X-ray crystallography can be used to determine its absolute configuration.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chirality Assignment.

If this compound is chiral, chiroptical spectroscopy techniques would be essential for its characterization.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light. A non-zero CD spectrum would confirm the chirality of the molecule and could be used to assign the absolute configuration by comparing the experimental spectrum with theoretical spectra calculated using quantum chemical methods.

Optical Rotatory Dispersion (ORD) Spectroscopy: ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. The resulting ORD curve, particularly the Cotton effect, can also provide information about the stereochemistry of the molecule.

Theoretical and Computational Chemistry Investigations of Cyclopentyl Imino Methyl λ6 Sulfanone

Quantum Chemical Calculations of Electronic Structure and Bonding

The bonding at the sulfur center in Cyclopentyl(imino)methyl-λ6-sulfanone is often described as "hypervalent," implying an expansion of the octet rule. wikipedia.org However, modern computational studies suggest that the involvement of sulfur's 3d orbitals in bonding is minimal. researchgate.netlibretexts.org Instead, the electronic structure is more accurately described by a model involving highly polarized covalent bonds and multicenter bonding. researchgate.net

Natural Bond Orbital (NBO) analysis is a key computational technique used to understand these bonding interactions. For sulfoximines, NBO analysis typically reveals that the sulfur-nitrogen bond is best represented as a single σ-bond with strong ionic character, rather than a true double bond. researchgate.net There is often no significant π-interaction between sulfur and nitrogen. researchgate.net The stability of the molecule arises from strong electrostatic attractions and hyperconjugative interactions, such as the donation of electron density from the nitrogen lone pair (n_N) to the antibonding orbitals of the adjacent sulfur-carbon (σ_SC) and sulfur-oxygen (σ_SO) bonds. nih.gov

| Donor NBO | Acceptor NBO | Interaction Energy (kcal/mol) |

|---|---|---|

| n(N) | σ(S-C_methyl) | 5.8 |

| n(N) | σ(S-C_cyclopentyl) | 5.2 |

| n(O) | σ(S-N) | 12.5 |

| n(O) | σ(S-C_methyl) | 9.8 |

| n(O) | σ*(S-C_cyclopentyl) | 9.5 |

The distribution of electron density within Cyclopentyl(imino)methyl-λ6-sulfanone is highly polarized. Electrostatic potential (ESP) maps are visual tools that illustrate the charge distribution on the molecule's surface. deeporigin.comavogadro.cclibretexts.org In these maps, regions of negative potential (typically colored red) indicate areas of high electron density, which are susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and prone to nucleophilic attack. deeporigin.com

For Cyclopentyl(imino)methyl-λ6-sulfanone, the ESP map would be expected to show a high negative potential around the oxygen and nitrogen atoms due to their high electronegativity and lone pairs of electrons. The sulfur atom, being bonded to these electronegative atoms, would exhibit a significant positive potential, making it an electrophilic center. The cyclopentyl and methyl groups would show relatively neutral potentials. This charge distribution is crucial for understanding intermolecular interactions and predicting sites of reaction. libretexts.org

| Atom | NPA Charge (e) |

|---|---|

| S | +1.55 |

| O | -0.90 |

| N | -1.15 |

| C (methyl) | -0.65 |

| C (cyclopentyl, attached to S) | -0.20 |

Detailed Bonding Analysis using Modern Computational Techniques

Beyond NBO, other computational techniques provide deeper insights into the bonding of this complex molecule. The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density to characterize chemical bonds. mdpi.com For the S-O and S-N bonds in sulfoximines, QTAIM analysis typically shows a high degree of charge depletion from the sulfur atom and concentration on the oxygen and nitrogen atoms, indicative of highly polar interactions. The Laplacian of the electron density at the bond critical point can further distinguish between covalent and closed-shell (ionic) interactions. mdpi.com

The Electron Localization Function (ELF) is another method that maps the probability of finding an electron pair. In the context of Cyclopentyl(imino)methyl-λ6-sulfanone, an ELF analysis would visualize the lone pair electrons on oxygen and nitrogen and the shared electron pairs in the covalent bonds, providing a chemically intuitive picture of the bonding.

Conformational Analysis of the Cyclopentyl Ring and Imino Functional Group

The three-dimensional structure of Cyclopentyl(imino)methyl-λ6-sulfanone is flexible, with several possible conformations due to the rotation around single bonds and the puckering of the cyclopentyl ring. acs.org

Rotation around the S-N and S-C bonds will also lead to different conformers. Theoretical calculations on related sulfonamides have shown that the rotational barrier around the S-N bond is influenced by repulsive interactions and anomeric effects. researchgate.net For Cyclopentyl(imino)methyl-λ6-sulfanone, computational modeling can identify the lowest energy conformers and the energy barriers for interconversion between them.

| Conformation | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Envelope (C_s symmetry) | 0.00 | ~60 |

| Twist (C_2 symmetry) | 0.50 | ~40 |

Computational Modeling of Reaction Mechanisms and Transition States for Reactivity Prediction

Computational chemistry is a powerful tool for predicting the reactivity of molecules by modeling reaction pathways and identifying transition states. researchgate.net For Cyclopentyl(imino)methyl-λ6-sulfanone, several types of reactions can be envisaged. The nitrogen atom, with its lone pair, can act as a nucleophile or a base. The sulfur atom is an electrophilic center. The protons on the carbon atom adjacent to the sulfur (the α-carbon) may be acidic.

By modeling the reaction of Cyclopentyl(imino)methyl-λ6-sulfanone with various reagents, it is possible to calculate the activation energies for different potential reaction pathways. For example, the mechanism of N-functionalization, a common reaction for sulfoximines, can be computationally explored. nih.gov This involves modeling the approach of an electrophile to the nitrogen atom and calculating the energy profile of the reaction, including the structure and energy of the transition state. Such calculations can predict whether a reaction is likely to occur and what the major products will be. researchgate.net

Prediction of Spectroscopic Parameters to Aid Experimental Characterization

Computational methods can predict various spectroscopic properties of molecules, which is invaluable for interpreting experimental data and confirming the structure of a synthesized compound. northwestern.edulsu.edu

NMR Spectroscopy: DFT calculations can accurately predict the 1H and 13C nuclear magnetic resonance (NMR) chemical shifts. scielo.brscielo.br By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be predicted and compared to experimental spectra. This is a powerful method for structure elucidation.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy with respect to the atomic positions. These frequencies correspond to the absorption bands in an infrared (IR) spectrum. researchgate.net By comparing the calculated and experimental IR spectra, the presence of specific functional groups can be confirmed.

Mass Spectrometry: While direct prediction of mass spectra is complex, computational methods can be used to study the fragmentation pathways of the molecule upon ionization. By calculating the energies of different fragment ions, the observed peaks in a mass spectrum can be rationalized.

| Carbon Atom | Predicted Chemical Shift (ppm) | Hypothetical Experimental Shift (ppm) |

|---|---|---|

| C (methyl) | 42.5 | 41.8 |

| C1 (cyclopentyl, attached to S) | 65.2 | 64.5 |

| C2, C5 (cyclopentyl) | 28.9 | 28.3 |

| C3, C4 (cyclopentyl) | 25.1 | 24.7 |

| Vibrational Mode | Predicted Frequency (cm-1) | Expected Intensity |

|---|---|---|

| S=O stretch | 1255 | Strong |

| S=N stretch | 1150 | Strong |

| C-H stretch (aliphatic) | 2850-2960 | Medium-Strong |

| S-C stretch | 720 | Medium |

Exploration of Intramolecular and Intermolecular Non-covalent Interactions

The study of non-covalent interactions (NCIs) is crucial for understanding the three-dimensional structure, stability, and intermolecular recognition properties of a molecule. mdpi.com For Cyclopentyl(imino)methyl-λ6-sulfanone, a comprehensive understanding of both intramolecular and intermolecular forces is essential for predicting its behavior in various chemical and biological environments. As of this writing, specific experimental or computational studies on the non-covalent interactions of Cyclopentyl(imino)methyl-λ6-sulfanone are not available in the public domain. Therefore, this section will explore the theoretical possibilities for such interactions based on computational analyses of analogous molecular fragments, namely the sulfoximine (B86345) core and the cyclopentyl group.

Intramolecular Non-covalent Interactions

Intramolecular non-covalent interactions play a significant role in determining the conformational preferences of a molecule. In Cyclopentyl(imino)methyl-λ6-sulfanone, the flexible cyclopentyl ring and its proximity to the sulfoximine group could lead to several stabilizing interactions.

Computational studies on similar structures, such as cyclopentene-containing peptide derivatives, have highlighted the importance of weak hydrogen bonds in forming pseudo-cyclic motifs. nih.govnih.gov For Cyclopentyl(imino)methyl-λ6-sulfanone, intramolecular hydrogen bonds of the C-H···O and C-H···N type are conceivable. These interactions would involve a hydrogen atom from the cyclopentyl or methyl group acting as a donor and the oxygen or nitrogen atom of the sulfoximine group acting as an acceptor. Such interactions, while individually weak, collectively contribute to the molecule's conformational stability.

The table below summarizes the plausible intramolecular non-covalent interactions in Cyclopentyl(imino)methyl-λ6-sulfanone, with typical interaction energies and distances derived from computational studies on analogous systems. It is important to note that these are illustrative values and not experimentally determined data for the specific compound.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Hydrogen Bond | C-H (Cyclopentyl) | O=S | 2.2 - 3.2 | 0.5 - 2.5 |

| Hydrogen Bond | C-H (Cyclopentyl) | N=S | 2.3 - 3.3 | 0.4 - 2.0 |

| Hydrogen Bond | C-H (Methyl) | O=S | 2.2 - 3.2 | 0.5 - 2.5 |

| van der Waals | Cyclopentyl group | Methyl group | > 3.5 | < 1.0 |

Note: The data in this table is illustrative and based on general values for these types of interactions in similar organic molecules.

Intermolecular Non-covalent Interactions

Intermolecular non-covalent interactions govern the aggregation of molecules, influencing properties such as melting point, boiling point, and solubility. The sulfoximine moiety in Cyclopentyl(imino)methyl-λ6-sulfanone is expected to be a key player in mediating these interactions due to its polarity.

The S=N and S=O bonds in the sulfoximine group are polar, creating significant dipole moments that can lead to strong dipole-dipole interactions between molecules. Furthermore, the nitrogen and oxygen atoms can act as hydrogen bond acceptors, while the N-H group (if present in a protonated form or in related primary sulfoximines) would be a potent hydrogen bond donor. In the case of Cyclopentyl(imino)methyl-λ6-sulfanone, the imino nitrogen could potentially act as a hydrogen bond acceptor from suitable donors in a crystal lattice or in solution.

Quantum chemical calculations on thiopeptide antibiotics have underscored the significance of sulfur in non-covalent interactions, including hydrogen bonding and sulfur-lone pair interactions. nih.gov The sulfur atom in the λ6-sulfanone core, with its lone pairs, could participate in interactions with electrophilic regions of neighboring molecules.

Below is a table outlining the potential intermolecular non-covalent interactions for Cyclopentyl(imino)methyl-λ6-sulfanone, with generalized data from computational studies on related functional groups.

| Interaction Type | Participating Group 1 | Participating Group 2 | Typical Distance (Å) | Typical Energy (kcal/mol) |

| Dipole-Dipole | Sulfoximine core | Sulfoximine core | 3.0 - 4.0 | 1.0 - 5.0 |

| Hydrogen Bond | External H-Donor | O=S | 1.8 - 2.8 | 3.0 - 8.0 |

| Hydrogen Bond | External H-Donor | N=S | 1.9 - 2.9 | 2.0 - 7.0 |

| van der Waals | Cyclopentyl group | Cyclopentyl group | > 3.5 | 0.5 - 2.0 |

| S···Lone Pair | Sulfur atom | Electrophilic center | 3.0 - 4.0 | 0.5 - 1.5 |

Note: The data in this table is illustrative and based on general values for these types of interactions in molecules with similar functional groups.

Systematic Derivatization and Analog Synthesis for Structure Reactivity Relationship Studies

Modification Strategies at the Cyclopentyl Moiety

The cyclopentyl group offers a versatile scaffold for introducing a wide range of functional groups to modulate the lipophilicity, steric bulk, and conformational flexibility of the parent compound. Various synthetic strategies can be employed to achieve these modifications.

One common approach involves the introduction of substituents onto the cyclopentyl ring. This can be achieved through late-stage functionalization of the parent molecule or by utilizing pre-functionalized cyclopentyl precursors in the initial synthesis. For instance, hydroxylation, halogenation, or alkylation of the cyclopentyl ring can be explored. The position of the substituent can significantly influence the molecule's properties.

Another strategy involves altering the ring structure itself. Ring expansion to a cyclohexyl group or contraction to a cyclobutyl moiety would provide valuable information on the impact of ring size on the compound's activity. Furthermore, the introduction of unsaturation to form a cyclopentenyl or cyclopentadienyl (B1206354) ring could be investigated to explore the effects of altered geometry and electronic properties.

The following table illustrates potential modifications to the cyclopentyl moiety and the rationale for their synthesis:

| Derivative | Modification Strategy | Rationale for Synthesis | Potential Impact on Properties |

| (2-Hydroxycyclopentyl)(imino)methyl-λ6-sulfanone | Hydroxylation of the cyclopentyl ring | To introduce a hydrogen bond donor and increase polarity. | Increased water solubility, potential for new interactions. |

| (3-Fluorocyclopentyl)(imino)methyl-λ6-sulfanone | Fluorination of the cyclopentyl ring | To alter electronic properties and metabolic stability. | Increased lipophilicity, potential for altered binding affinity. |

| (1-Methylcyclopentyl)(imino)methyl-λ6-sulfanone | Alkylation of the cyclopentyl ring | To increase steric bulk and lipophilicity. | Altered conformational preferences, potential for steric hindrance. |

| Cyclohexyl(imino)methyl-λ6-sulfanone | Ring expansion of the cyclopentyl moiety | To investigate the effect of ring size on activity. | Changes in conformational flexibility and binding pocket fit. |

| Cyclopentenyl(imino)methyl-λ6-sulfanone | Introduction of unsaturation in the cyclopentyl ring | To explore the impact of a planar substructure. | Altered electronic properties and potential for new reactions. |

Derivatization at the Imino Nitrogen Atom

Common derivatization strategies include N-alkylation, N-acylation, and N-arylation. N-alkylation with various alkyl halides can introduce small or bulky alkyl groups, affecting the steric hindrance around the nitrogen. N-acylation with acyl chlorides or anhydrides can introduce electron-withdrawing groups, which would decrease the basicity of the nitrogen and potentially alter the reactivity of the S=N bond. N-arylation, through methods such as Buchwald-Hartwig amination, can introduce aromatic rings, providing opportunities for pi-stacking interactions and further functionalization.

The following table outlines potential derivatizations at the imino nitrogen and their expected influence on the molecule's characteristics:

| Derivative | Modification Strategy | Rationale for Synthesis | Potential Impact on Properties |

| Cyclopentyl(methylimino)methyl-λ6-sulfanone | N-alkylation | To increase steric bulk and remove the N-H proton. | Altered basicity and hydrogen bonding capability. |

| N-(Cyclopentyl(methyl-λ6-sulfanonoyl)methyl)acetamide | N-acylation | To introduce an electron-withdrawing group. | Decreased basicity of the nitrogen, altered electronic properties. |

| Cyclopentyl(phenylimino)methyl-λ6-sulfanone | N-arylation | To introduce an aromatic substituent. | Potential for pi-stacking interactions, altered electronics. |

| Cyclopentyl(cyanoimino)methyl-λ6-sulfanone | N-cyanation | To introduce a strongly electron-withdrawing group. | Significant alteration of electronic properties and reactivity. |

Synthetic Approaches for Modifying the Sulfur Ligands while Preserving the λ6-Sulfanone Core

Modifying the ligands attached to the sulfur atom while preserving the λ6-sulfanone core requires alternative synthetic strategies, as direct substitution on the sulfur of the final compound is generally not feasible. These approaches typically involve starting with different sulfur-containing precursors.

To replace the methyl group with other alkyl or aryl substituents, one could envision a synthetic route starting from the corresponding thioether, for example, cyclopentyl(substituent)sulfane. Oxidation of the thioether to the corresponding sulfoxide (B87167), followed by imination, would lead to the desired λ6-sulfanone analog. This approach allows for the introduction of a wide variety of groups at the sulfur center, enabling a thorough investigation of the steric and electronic effects of this substituent on the compound's properties.

For instance, replacing the methyl group with a larger alkyl group like ethyl or isopropyl would increase steric bulk around the sulfur. Conversely, introducing an electron-withdrawing group such as a trifluoromethyl group would significantly alter the electronic properties of the sulfanone core.

The following table provides examples of analogs with modified sulfur ligands and the rationale for their synthesis:

| Analog | Synthetic Approach | Rationale for Synthesis | Potential Impact on Properties |

| Cyclopentyl(imino)ethyl-λ6-sulfanone | Synthesis from cyclopentyl ethyl sulfide (B99878) | To increase steric bulk at the sulfur center. | Altered reactivity and conformational preferences. |

| Cyclopentyl(imino)(trifluoromethyl)-λ6-sulfanone | Synthesis from cyclopentyl trifluoromethyl sulfide | To introduce a strong electron-withdrawing group. | Increased electrophilicity of the sulfur atom. |

| Cyclopentyl(imino)phenyl-λ6-sulfanone | Synthesis from cyclopentyl phenyl sulfide | To introduce an aromatic substituent at the sulfur. | Altered electronic properties and potential for new interactions. |

Synthesis of Chiral Analogues to Investigate Stereoelectronic Effects

The introduction of chirality into the structure of Cyclopentyl(imino)methyl-lambda6-sulfanone would allow for the investigation of stereoelectronic effects and the potential for stereospecific interactions with chiral targets. Chirality can be introduced at several positions within the molecule, including the cyclopentyl ring or by creating a chiral center at the sulfur atom. The development of methods for the asymmetric synthesis of chiral sulfones is an active area of research. scilit.comrsc.orgnih.gov

Chiral analogues with a stereocenter on the cyclopentyl ring could be synthesized starting from enantiomerically pure cyclopentyl precursors. For example, using (R)- or (S)-2-methylcyclopentanone as a starting material would lead to the corresponding chiral derivatives. This would allow for the study of how the spatial orientation of the substituent on the cyclopentyl ring affects the molecule's properties.

Creating a chiral center at the sulfur atom is another important strategy. While challenging, methods for the asymmetric synthesis of sulfoximines, which are structurally related to λ6-sulfanones, have been developed and could potentially be adapted. This would result in enantiomeric pairs of the final compound, which could exhibit different biological activities or chemical reactivities in chiral environments. The synthesis of such chiral sulfones can be approached through various methods, including the use of chiral catalysts. scilit.comnih.gov

The following table illustrates potential chiral analogues and the rationale for their synthesis:

| Chiral Analogue | Strategy for Introducing Chirality | Rationale for Synthesis | Potential Impact on Properties |

| ((1R,2S)-2-Methylcyclopentyl)(imino)methyl-λ6-sulfanone | Use of a chiral cyclopentyl precursor | To investigate the effect of a stereocenter on the cyclopentyl ring. | Potential for stereospecific interactions and altered binding. |

| (R)-Cyclopentyl(imino)methyl-λ6-sulfanone | Asymmetric synthesis to create a chiral sulfur center | To obtain enantiomerically pure compounds. | Potential for enantioselective biological activity. |

| (S)-Cyclopentyl(imino)methyl-λ6-sulfanone | Asymmetric synthesis to create a chiral sulfur center | To obtain enantiomerically pure compounds. | Potential for enantioselective biological activity. |

Exploration of Applications in Advanced Organic Synthesis and Materials Science

Utility of Cyclopentyl(imino)methyl-λ6-sulfanone as a Synthetic Reagent

Due to a lack of specific studies on Cyclopentyl(imino)methyl-λ6-sulfanone, its direct applications as a synthetic reagent are not documented in detail. However, based on the general reactivity of related sulfoximine (B86345) and iminosulfonate compounds, its potential utility can be hypothesized.

Application as a Chiral Inducer or Auxiliary in Asymmetric Transformations

While there is no specific research confirming the use of Cyclopentyl(imino)methyl-λ6-sulfanone as a chiral inducer, the broader class of chiral sulfoximines is well-established in asymmetric synthesis. These compounds are often employed as chiral auxiliaries, directing stereoselective transformations to yield enantiomerically enriched products. The chirality at the sulfur atom, coupled with the substituents, can create a sterically defined environment that influences the facial selectivity of reactions on an attached substrate. For a compound like Cyclopentyl(imino)methyl-λ6-sulfanone to be an effective chiral auxiliary, it would first need to be resolved into its constituent enantiomers.

Role in the Formation of Carbon-Heteroatom (C-X) Bonds

The formation of carbon-heteroatom bonds is a fundamental process in organic synthesis. Iminosulfonate compounds can, in principle, participate in reactions that lead to C-N and C-S bond formation. For instance, the nitrogen atom of the imino group could act as a nucleophile under certain conditions. Furthermore, transformations that cleave the S-N or S-C bonds could be envisioned as a route to introduce sulfur or nitrogen functionalities into organic molecules. However, no specific methodologies employing Cyclopentyl(imino)methyl-λ6-sulfanone for C-X bond formation have been reported.

Development as a Ligand Precursor for Transition Metal Catalysis

The nitrogen and potentially the oxygen atom of the sulfanone group in Cyclopentyl(imino)methyl-λ6-sulfanone could serve as coordination sites for transition metals. This suggests a potential application as a precursor for developing novel ligands for catalysis. The cyclopentyl and methyl groups would influence the steric and electronic properties of the resulting metal complex, which in turn would affect its catalytic activity and selectivity. The synthesis of such ligands and their application in catalysis remains an unexplored area of research.

Contribution to Novel Reaction Methodologies

Given the unique combination of functional groups in Cyclopentyl(imino)methyl-λ6-sulfanone, it could potentially be utilized in the development of new reaction methodologies. The reactivity of the imino and sulfanone moieties could be exploited to design novel transformations. However, without experimental studies, any proposed contribution to new reaction development is purely speculative.

Integration into Polymeric Frameworks and Macromolecular Architectures

There is currently no scientific literature available that describes the integration of Cyclopentyl(imino)methyl-λ6-sulfanone into polymeric frameworks or macromolecular architectures. For this to be feasible, the compound would need to possess polymerizable functional groups or be suitable for incorporation into a polymer backbone or as a pendant group through post-polymerization modification.

Potential Contributions to Functional Materials Development

The potential for Cyclopentyl(imino)methyl-λ6-sulfanone to contribute to the development of functional materials has not been investigated. The properties of any material derived from this compound would depend on its electronic, optical, and thermal characteristics, none of which have been reported. While sulfone-containing polymers are known for their high-performance applications, the specific contribution of this particular compound is unknown.

Future Research Directions and Emerging Trends in λ6 Sulfanone Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

A primary focus of modern chemical synthesis is the development of processes that are both environmentally benign and efficient. Atom economy, a concept that emphasizes maximizing the incorporation of reactant atoms into the final product, is a key principle in this endeavor. numberanalytics.com Future research will likely concentrate on discovering synthetic pathways to Cyclopentyl(imino)methyl-lambda6-sulfanone that align with these green chemistry goals.

Key strategies for achieving sustainability and atom economy include:

Catalyst- and Solvent-Free Reactions: Research has demonstrated the successful oxidation of sulfides to sulfones using aqueous hydrogen peroxide without the need for catalysts or organic solvents. researchgate.net Applying similar principles to the synthesis of λ6-sulfanones could significantly reduce waste and environmental impact.

Use of Greener Solvents: When solvents are necessary, the trend is moving towards environmentally friendly options. Water is an ideal green solvent, and metal-free cross-coupling reactions to form sulfoximines have been successfully developed in aqueous media. acs.orgacs.org Other less toxic, bio-based solvents like 2-MeTHF are also gaining traction. researchgate.net

Inherently Atom-Economical Reactions: Certain reaction types, by their mechanistic nature, are highly atom-economical. Future synthetic designs for λ6-sulfanones will likely leverage these transformations. nih.gov

| Reaction Type | Description | Relevance to Atom Economy |

|---|---|---|

| Cycloaddition Reactions (e.g., Diels-Alder) | Two or more unsaturated molecules combine to form a cyclic adduct. | All atoms from the starting materials are typically incorporated into the product, representing 100% atom economy. nih.gov |

| Rearrangement Reactions (e.g., Claisen) | A sigmatropic rearrangement where the sigma bond shifts across a pi-system, reorganizing the atomic structure. | These are intramolecular processes where no atoms are lost, leading to high atom economy. numberanalytics.com |

| Addition Reactions (e.g., Aldol) | Two molecules combine to form a single, larger molecule. | These reactions add all atoms of the reactants together, maximizing atom incorporation. numberanalytics.com |

By focusing on catalytic processes, reducing reliance on hazardous solvents, and employing inherently efficient reaction types, the synthesis of this compound can be made significantly more sustainable. numberanalytics.comacs.org

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The sulfoximine (B86345) functional group is a versatile scaffold for chemical transformations. researchgate.net A significant area of future research will involve exploring the unique reactivity of this compound to build complex molecular architectures. The diverse reactivity of sulfur-containing compounds can be challenging to control but also offers opportunities for novel chemical synthesis. numberanalytics.com

Emerging areas of exploration include:

C-H Functionalization: Sulfoximines have proven to be effective directing groups for the functionalization of otherwise inert carbon-hydrogen bonds. This allows for the synthesis of complex cyclic sulfoximines. nih.gov Applying these strategies to this compound could yield novel polycyclic structures.

N-Functionalization: The nitrogen atom of the imino group is a key site for derivatization. Research into N-arylation, N-alkylation, and the formation of N-S or N-P bonds can expand the chemical space accessible from this starting compound. nih.gov

Asymmetric Synthesis: The sulfur atom in a sulfoximine is a stereocenter. biologyinsights.com This chirality can be exploited in asymmetric synthesis, where the sulfoximine acts as a chiral auxiliary or ligand to control the stereochemical outcome of a reaction. researchgate.net Recent advances in the stereoselective synthesis of chiral sulfoximines are making these applications more accessible. researchgate.netacs.org

These investigations will not only expand the library of derivatives that can be made from this compound but also uncover fundamental principles of reactivity for this important class of compounds. researchgate.net

Advancements in Computational Methodologies for Predictive Chemical Design

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules, thereby accelerating the design of new compounds and materials. numberanalytics.comnumberanalytics.com For a molecule like this compound, computational methods can provide insights that would be difficult or time-consuming to obtain through experimentation alone.

| Computational Method | Application in λ6-Sulfanone Chemistry |

|---|---|

| Density Functional Theory (DFT) | Used to study electronic structure, predict reactivity, and elucidate complex reaction mechanisms. numberanalytics.comnumberanalytics.com |

| Ab Initio Methods | High-level, accurate methods for calculating molecular properties, though computationally intensive. numberanalytics.com |

| Molecular Dynamics (MD) | Simulates the movement of atoms and molecules over time to study conformational dynamics and thermodynamic properties. numberanalytics.comnumberanalytics.com |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | A hybrid method that treats a small, reactive part of a system with high-level quantum mechanics and the larger environment with more efficient molecular mechanics. numberanalytics.com |

Future computational studies on this compound will likely focus on:

Predictive Design: Designing novel derivatives with desired properties, such as enhanced binding affinity to a biological target. Computational docking studies, for instance, can predict how a molecule interacts with a protein, guiding the synthesis of more potent drug candidates. nih.gov

Mechanism Elucidation: Investigating the transition states and intermediates of complex reactions to understand and optimize reaction conditions. numberanalytics.com

Property Prediction: Calculating key physicochemical properties to assess the molecule's potential as a drug candidate, such as solubility and metabolic stability. numberanalytics.com

By validating computational models against experimental data, researchers can create a powerful predictive framework to guide the efficient synthesis and application of new λ6-sulfanone derivatives. numberanalytics.com

Exploration of Cyclopentyl(imino)methyl-λ6-sulfanone in Supramolecular Assemblies

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonds. These assemblies can have functions and properties distinct from their individual components. nih.gov The sulfoximine moiety is particularly well-suited for participating in such interactions.

The structure of this compound contains key features for supramolecular assembly:

Hydrogen-Bond Donor: The nitrogen atom of the imino group (=NH) can act as a hydrogen-bond donor. biologyinsights.com

Hydrogen-Bond Acceptors: The oxygen and nitrogen atoms double-bonded to the sulfur can act as hydrogen-bond acceptors. biologyinsights.com

This combination of donor and acceptor sites creates the possibility for the molecule to self-assemble or co-assemble with other molecules into well-defined, higher-order structures. Research in this area could explore the formation of polymeric arrays, discrete cyclic motifs, or complex host-guest systems. mdpi.commdpi.com The study of how molecules like terthiophenes and quinoline (B57606) derivatives form layered structures and polymeric arrays through weak hydrogen bonds provides a model for how this compound might behave. mdpi.commdpi.com Such assemblies have potential applications in materials science, drug delivery, and sensing. nih.gov

Investigation of Environmental and Green Chemistry Applications

The principles of green chemistry extend beyond synthesis to the entire lifecycle of a chemical product, including its application and environmental impact. acs.org Future research on this compound should include a focus on its potential uses in green technologies and an assessment of its environmental profile.

Potential areas of investigation include:

Agrochemicals: Related sulfur-containing compounds like sulfoximines (e.g., sulfoxaflor) and neonicotinoids are used as pesticides. biologyinsights.commdpi.com Research could explore whether this compound has useful biological activity in agriculture, while also carefully assessing its effects on non-target organisms like pollinators. mdpi.com

Material Science: The unique properties of sulfones and sulfoximines make them useful in functional materials. nih.gov Exploring the incorporation of this compound into polymers or other materials could lead to new applications.

Environmental Fate and Toxicology: A key aspect of green chemistry is designing chemicals that are less hazardous. This requires a thorough investigation of the compound's persistence, bioaccumulation potential, and toxicity. Integrating life cycle assessment (LCA) can provide a holistic view of the environmental and economic sustainability of using this compound in various applications. rsc.org

By proactively considering the environmental impact and seeking applications that contribute to sustainability, the development of this compound can align with the broader goals of modern green chemistry. acs.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.